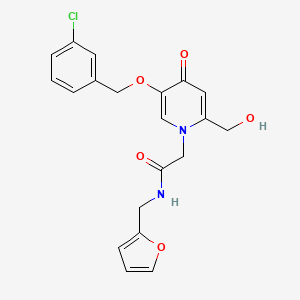

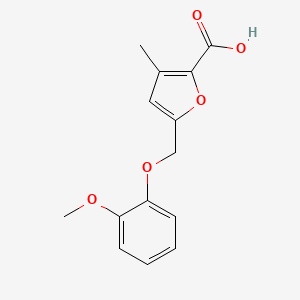

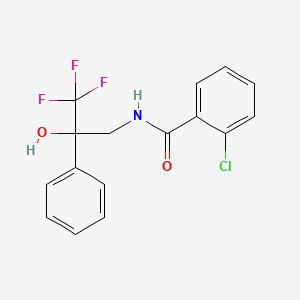

![molecular formula C10H13N3OS B3008658 3-氨基-2-甲基-6-丙基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 438225-52-6](/img/structure/B3008658.png)

3-氨基-2-甲基-6-丙基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential in various biological activities. The thieno[2,3-d]pyrimidine derivatives have been studied for their inhibitory activities against enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation . Additionally, these compounds have been investigated for their antimicrobial properties and their ability to form different tautomeric structures, which can influence their hydrogen-bonding interactions and crystal packing .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further functionalized to create a variety of substituted compounds. For instance, it can be brominated and then subjected to an Ullmann reaction to introduce different aryl groups . Other synthetic routes involve the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones, which can be alkylated to produce N- and S-alkyl derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives can exhibit different tautomeric forms, such as the 1H- and 3H-tautomers. These tautomers can coexist in the same crystal and are linked by hydrogen bonds resembling Watson-Crick base pairs . The presence of different substituents can influence the tautomeric preference and the overall molecular conformation, which is stabilized by intramolecular hydrogen bonds and can lead to the formation of various supramolecular structures in the crystalline state .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation. These reactions can lead to the formation of polymorphic forms with different hydrogen-bonding patterns and supramolecular arrangements . The introduction of nitroso groups and other substituents can significantly alter the electronic structure of the pyrimidinone molecules, affecting their reactivity and interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds can exhibit antimicrobial activity, with some derivatives showing higher activity than reference drugs against certain strains of bacteria and fungi . The electronic structure and charge distribution of these molecules can be studied using density functional theory (DFT) calculations, providing insights into their chemical reactivity and potential biological activity . Additionally, the solvate structures and tautomeric forms can affect the crystal packing and stability of these compounds .

科学研究应用

合成路线和中间应用

合成方法:Davoodnia 等人 (2009) 的一项研究讨论了 2-芳基噻吩并[2,3-d]嘧啶-4(3H)-酮的新合成路线,证明了该化合物在化学合成过程中的重要性 (Davoodnia 等人,2009)。

亚胺膦合成:Fang 等人 (2008) 通过亚胺膦探索了 2-取代噻吩并[2,3-d]嘧啶-4(3H)-酮的合成,表明其在创建各种取代化合物方面很有用 (Fang、Hu 和 Ding,2008)。

抗肿瘤应用

抗肿瘤活性:Hafez 和 El-Gazzar (2017) 的研究显示噻吩并[2,3-d]嘧啶衍生物的合成及其有效的抗癌活性,突出了该化合物在开发新的癌症治疗方法中的重要性 (Hafez 和 El-Gazzar,2017)。

癌症治疗的双重抑制剂:Gangjee 等人 (2009) 合成了经典和非经典噻吩并[2,3-d]嘧啶衍生物作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,它们是潜在的抗肿瘤剂 (Gangjee 等人,2009)。

微管靶向应用

- 微管靶向剂:Devambatla 等人 (2016) 对 4-取代 5-甲基呋喃并[2,3-d]嘧啶作为对多药耐药癌细胞有效的微管靶向剂进行了研究,展示了该化合物在晚期癌症治疗中的相关性 (Devambatla 等人,2016)。

抗菌应用

- 抗菌活性:Kolisnyk 等人 (2015) 合成了 3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩(2,3-d)嘧啶-6-甲酰胺的新衍生物并评估了它们的抗菌活性,表明其在开发新的抗菌剂中的潜力 (Kolisnyk 等人,2015)。

未来方向

The future research directions for “3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one” could include studying its synthesis, properties, and potential biological activities. Given the reported activities of similar compounds, it could be interesting to explore its potential as a drug candidate, particularly against bacterial targets like Mycobacterium tuberculosis .

作用机制

Target of Action

The primary target of 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth, leading to their eventual death

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and replication of Mycobacterium tuberculosis

Pharmacokinetics

The compound has been found to exhibit significant antimycobacterial activity, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the number of viable bacteria . This results in the alleviation of the symptoms of tuberculosis.

属性

IUPAC Name |

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQJIFNWKSGGSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(S1)N=C(N(C2=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

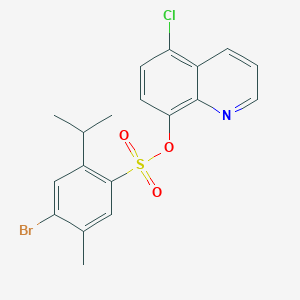

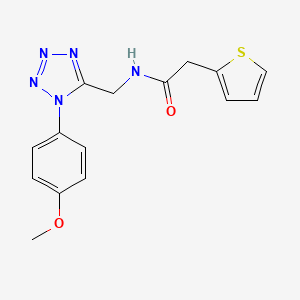

![4-Oxo-2-(4-phenylphenoxy)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3008586.png)

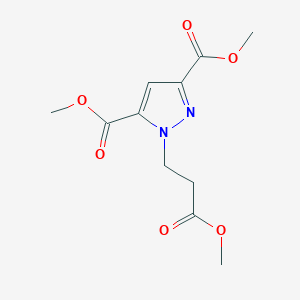

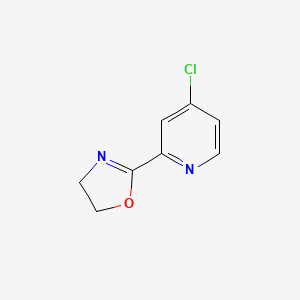

![1-(1H-benzo[d][1,2,3]triazol-1-yl)hexan-1-one](/img/structure/B3008590.png)

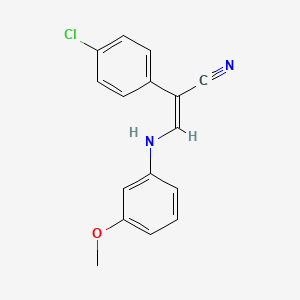

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)